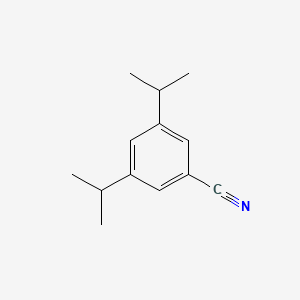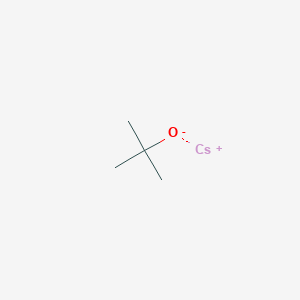
Cesium 2-methylpropan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium 2-methylpropan-2-olate, also known as cesium tert-butoxide, is an organometallic compound with the molecular formula C4H9CsO. This compound is a cesium salt of 2-methylpropan-2-ol (tert-butanol) and is known for its strong basic properties. It is used in various chemical reactions, particularly in organic synthesis, due to its ability to act as a strong base and nucleophile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cesium 2-methylpropan-2-olate can be synthesized through the reaction of cesium hydroxide with 2-methylpropan-2-ol. The reaction typically occurs in an inert atmosphere to prevent moisture from affecting the reaction. The general reaction is as follows:
CsOH+(CH3)3COH→CsO(CH3)3C+H2O
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or toluene, and the product is isolated by removing the solvent under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of cesium hydroxide and 2-methylpropan-2-ol in large reactors, with strict control over temperature and moisture levels to ensure high purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Cesium 2-methylpropan-2-olate undergoes several types of chemical reactions, including:
Deprotonation Reactions: It acts as a strong base, capable of deprotonating weak acids.
Nucleophilic Substitution Reactions: It can act as a nucleophile in substitution reactions, particularly in the formation of ethers and esters.
Elimination Reactions: It is used in elimination reactions to form alkenes from alkyl halides.
Common Reagents and Conditions
Deprotonation: Commonly used with weak acids such as alcohols and phenols under anhydrous conditions.
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF.
Elimination: Conducted at elevated temperatures with alkyl halides to produce alkenes.
Major Products
Ethers and Esters: Formed through nucleophilic substitution reactions.
Alkenes: Produced via elimination reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, cesium 2-methylpropan-2-olate is used as a strong base and nucleophile. It is particularly useful in the synthesis of complex molecules where strong basic conditions are required without the risk of side reactions that might occur with other bases.
Biology and Medicine
While its direct applications in biology and medicine are limited, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate the formation of carbon-carbon and carbon-oxygen bonds makes it valuable in medicinal chemistry.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its strong basic properties are exploited in various manufacturing processes, including the production of polymers and resins.
Mecanismo De Acción
Cesium 2-methylpropan-2-olate exerts its effects primarily through its strong basicity and nucleophilicity. It deprotonates weak acids by abstracting a proton, forming a cesium salt and the corresponding conjugate base. In nucleophilic substitution reactions, it donates an electron pair to an electrophile, forming a new chemical bond.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-methylpropan-2-olate (Sodium tert-butoxide)
- Potassium 2-methylpropan-2-olate (Potassium tert-butoxide)
- Lithium 2-methylpropan-2-olate (Lithium tert-butoxide)
Uniqueness
Cesium 2-methylpropan-2-olate is unique among these compounds due to the larger ionic radius of cesium, which can influence the reactivity and solubility of the compound. It is often preferred in reactions where a stronger base is required, and its solubility in organic solvents can be advantageous in certain synthetic applications.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, industrial processes, and scientific research. Its strong basic and nucleophilic properties make it a valuable reagent in various chemical reactions, and its unique characteristics set it apart from similar compounds.
Propiedades
Número CAS |
3934-09-6 |
|---|---|
Fórmula molecular |
C4H9CsO |
Peso molecular |
206.02 g/mol |
Nombre IUPAC |
cesium;2-methylpropan-2-olate |
InChI |
InChI=1S/C4H9O.Cs/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
Clave InChI |
NVBVGMKBMCZMFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[O-].[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
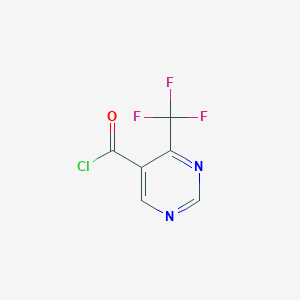
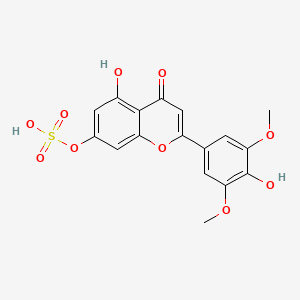
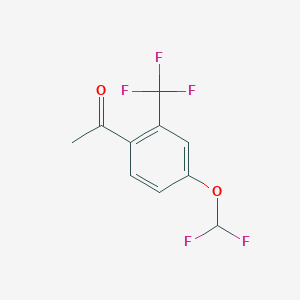
![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)

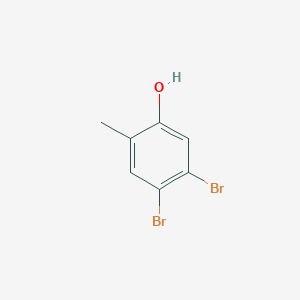
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
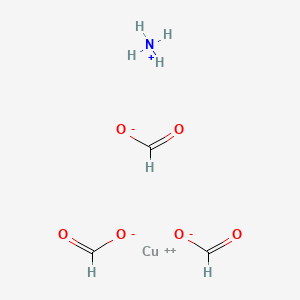
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)


![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
